molecular formula C9H19ClN2O B2905453 (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride CAS No. 1286207-24-6

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride

Cat. No.: B2905453
CAS No.: 1286207-24-6
M. Wt: 206.71
InChI Key: RJOLJKMVPUGMOJ-DDWIOCJRSA-N
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Description

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride is a secondary amine hydrochloride salt characterized by a piperidine ring substituted with an isobutyramide group at the 3-position. The stereochemistry of the piperidine moiety is specified as the R-enantiomer, which may influence its biological activity and binding affinity in pharmacological contexts.

The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Its molecular structure combines a saturated six-membered piperidine ring with a branched isobutyramide side chain, distinguishing it from simpler aliphatic amides and aromatic pyridine derivatives.

Properties

IUPAC Name

2-methyl-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLJKMVPUGMOJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-piperidinol, which is a chiral alcohol.

    Amidation Reaction: The ®-3-piperidinol undergoes an amidation reaction with isobutyryl chloride in the presence of a base such as triethylamine. This reaction forms ®-N-(Piperidin-3-yl)isobutyramide.

    Hydrochloride Formation: The final step involves converting the amide into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Synthetic Preparation

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride is synthesized via amide coupling between isobutyric acid derivatives and (R)-piperidin-3-amine, followed by HCl salt formation. Key methods include:

Reaction Scheme

StepReagents/ConditionsProductYieldSource
1Isobutyric acid, HATU, DIPEA, DMF(R)-N-(Piperidin-3-yl)isobutyramide88%
2HCl (gaseous or aqueous)(R)-N-(Piperidin-3-yl)isobutyramide·HCl95%

Mechanistic Notes :

  • HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) activates the carboxylic acid for nucleophilic attack by the amine .
  • DIPEA (N,N-diisopropylethylamine) acts as a base to deprotonate the amine and scavenge acids .

Functional Group Reactivity

The compound contains two reactive sites:

  • Piperidine tertiary amine (protonated as hydrochloride).
  • Isobutyramide group .

Amide Hydrolysis

Under acidic or basic conditions, the amide bond hydrolyzes to release isobutyric acid and (R)-piperidin-3-amine hydrochloride:

ConditionReagentsProductsNotesSource
Acidic (HCl, 6M, reflux)H₂O/EtOHIsobutyric acid + Piperidin-3-amine·HClComplete after 12 hours
Basic (NaOH, 2M, 80°C)H₂O/THFIsobutyrate salt + Free amineRequires neutralization

Amine-Alkylation/Acylation

The piperidine amine (after deprotonation) undergoes nucleophilic reactions:

Reaction TypeReagentsProductConditionsSource
AcylationAcetyl chloride, DIPEAN-Acetyl-piperidin-3-yl isobutyramideDCM, 0°C → RT
AlkylationMethyl iodide, K₂CO₃N-Methyl-piperidin-3-yl isobutyramideDMF, 60°C, 6 hours

Key Limitation : The hydrochloride salt must be neutralized (e.g., with DIPEA) to free the amine for reactivity .

Thermal Stability

ConditionObservationSource
150°C (dry)Decomposes to unidentified residues
100°C (aqueous, pH 7.4)<5% degradation over 24 hours

Photostability

  • Stable under UV light (λ > 300 nm) for 48 hours .

¹H-NMR (300 MHz, CD₃OD)

δ (ppm)MultiplicityAssignment
1.72mPiperidine H-4, H-5
2.56mIsobutyryl CH(CH₃)₂
3.56mPiperidine H-2, H-6
8.23d (J=1.98 Hz)Aromatic H (impurity)

LC-MS (ESI+)

  • m/z : 183.2 [M+H]⁺ (free base)
  • Purity : >99% (HPLC, 254 nm)

Scientific Research Applications

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as 2-methyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride, is a chemical compound with potential applications in various scientific research fields .

Basic Information

  • Molecular Formula: C9H19ClN2OC_9H_{19}ClN_2O
  • Molecular Weight: 206.71 g/mol
  • CAS Registry Number: 1286207-24-6

Potential Research Applications

  • Growth Hormone Release: Compounds with piperidine structures have been investigated for their ability to stimulate growth hormone release in vivo . These compounds can be administered to animals, including humans, to release growth hormone and to determine whether the pituitary is capable of releasing growth hormone . Such compounds can also be used in animals to improve feed efficiency and increase milk production .
  • NK-1 Receptor Antagonists: Isobutyramide derivatives are found in Neurokinin-1 (NK-1) receptor antagonists . These antagonists have potential uses in treating central nervous system disorders like anxiety, depression, and psychosis, as well as motion sickness and vomiting . They may also be beneficial in treating traumatic brain injury and certain forms of urinary incontinence .
  • Histamine H-1 Antagonists: Piperidine-containing compounds have been explored as selective, CNS-penetrating H-1-antihistamines for insomnia .
  • Vasopressin V1aV_{1a} Antagonists: Piperidine derivatives have been identified as brain-penetrant vasopressin V1aV_{1a} antagonists, potentially useful in treating autism .
  • Cyclin G-Associated Kinase (GAK) Inhibitors: Structural modifications of compounds containing piperidinyl groups have shown potential as inhibitors of cyclin G-associated kinase (GAK) .
  • Synthesis of complex molecules: N-(Piperidin-3-yl)cyclopropanecarboxamide is used in synthesis .

Additional Information

  • The PubChem CID for this compound is 53256452 .
  • The parent compound is CID 28148143, named 2-methyl-N-[(3R)-piperidin-3-yl]propanamide .

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Aliphatic Amides (Volatile Amides from Bactrocera tryonimales)

identifies six aliphatic amides released by Bactrocera tryonimales, including N-(3-methylbutyl)propanamide (C4), N-(3-methylbutyl)acetamide (C2), and N-(3-methylbutyl)isobutyramide (C6). These compounds share an amide functional group with (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride but differ significantly in structure and properties:

Feature (R)-N-(Piperidin-3-yl)isobutyramide HCl Aliphatic Amides (C1–C6)
Core Structure Piperidine ring Linear or branched alkyl chains
Volatility Low (hydrochloride salt) High (volatile pheromones)
Amide Substituent Isobutyryl group Acetamide, propanamide, or isobutyramide
Biological Role Pharmaceutical research Insect pheromones

The aliphatic amides in are volatile signaling molecules, whereas the target compound’s hydrochloride salt form reduces volatility, favoring stability in aqueous environments . The piperidine ring also introduces conformational rigidity absent in linear-chain analogs.

Pyridine-Based Pivalamide Derivatives

describes pyridine derivatives such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide. These compounds feature aromatic pyridine cores with halogen and pivalamide (tert-butyl amide) substituents. Key contrasts include:

Feature (R)-N-(Piperidin-3-yl)isobutyramide HCl Pyridine Pivalamide Derivatives
Core Structure Saturated piperidine Aromatic pyridine
Amide Group Isobutyramide (smaller branch) Pivalamide (bulky tert-butyl)
Molecular Weight ~220–250 g/mol (estimated) 366.58–412.65 g/mol
Solubility High (hydrochloride salt) Moderate (neutral form)

The pyridine derivatives are heavier and more lipophilic due to their aromatic cores and bulky pivalamide groups, making them suitable for applications in catalysis or agrochemicals.

Secondary Amine Hydrochlorides

lists structurally related secondary amines, such as (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Comparisons highlight the impact of ring size and amide substituents:

Feature (R)-N-(Piperidin-3-yl)isobutyramide HCl (S)-N-(Pyrrolidin-3-yl)acetamide HCl
Ring Structure 6-membered piperidine 5-membered pyrrolidine
Amide Group Isobutyramide Acetamide
Stereochemistry R-configuration S-configuration
Price (1g) Not disclosed 97.00 €

The smaller pyrrolidine ring in (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride may confer greater conformational flexibility, while the acetamide group reduces steric hindrance compared to the isobutyramide group. Stereochemical differences (R vs. S) could lead to divergent interactions with chiral biological targets .

Biological Activity

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as 2-methyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isobutyramide group, which influences its interaction with biological targets. The structural formula can be represented as follows:

C8H16ClN1O1\text{C}_8\text{H}_{16}\text{ClN}_1\text{O}_1

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has been studied for its ability to bind to various receptors, potentially affecting neurotransmission and cellular signaling pathways .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antibacterial activity against certain pathogens. The exact efficacy and mechanism remain under investigation .
  • Inhibition of Fatty Acid Binding Proteins (FABPs) : Research indicates that this compound may act as an inhibitor of FABP4, a protein involved in lipid metabolism. The IC50 values for related compounds suggest significant inhibitory potential .
  • Potential Therapeutic Applications : The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents targeting metabolic disorders .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of key metabolic enzymes with IC50 values in the low micromolar range.
Study 2Antimicrobial ActivityShowed promising antibacterial effects against Gram-positive bacteria, with further exploration needed for Gram-negative strains.
Study 3FABP4 InhibitionIdentified as a potent inhibitor with an IC50 value lower than established controls, indicating strong potential for metabolic regulation .

Q & A

Basic Research Question

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, δ 1.05 ppm for isobutyramide methyl groups) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .
  • Purity assessment : HPLC-UV (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) with detection at 210 nm.

Advanced Research Consideration
For trace impurities (e.g., des-methyl byproducts), use LC-MS/MS (Q-TOF) with electrospray ionization. Compare fragmentation patterns to reference standards like Risperidone intermediates (e.g., EP Impurity M) .

How can researchers resolve discrepancies in reported pharmacological data for this compound?

Advanced Research Question
Contradictions in IC₅₀ values or receptor binding profiles may arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or buffer conditions (pH, divalent cations).
  • Enantiomeric contamination : Use chiral analytical methods (see FAQ 1) to rule out racemization during storage .
  • Metabolite interference : Perform stability studies in plasma (37°C, 24 hrs) and quantify metabolites via UPLC-QDa .

What are the key structure-activity relationship (SAR) insights for analogs of this compound?

Advanced Research Question

  • Piperidine substitution : 3-position substituents (e.g., cyclopropane vs. cyclobutane carboxamides) modulate lipophilicity and blood-brain barrier penetration .
  • Isobutyramide vs. pivalamide : Bulkier groups (e.g., pivalamide) reduce off-target binding but may decrease solubility .
  • Chloride salt vs. free base : Hydrochloride salts enhance crystallinity and bioavailability, as seen in related benzisoxazole derivatives .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.
  • Storage : -20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

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